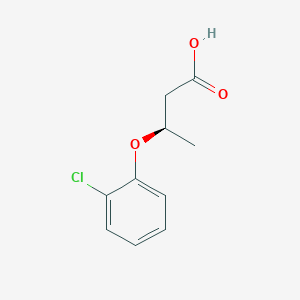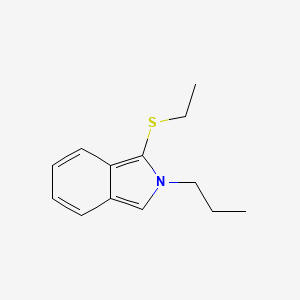
3-(tert-Butoxy)-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)-4-iodooxolane is an organic compound that features a tert-butoxy group and an iodine atom attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodooxolane typically involves the iodination of an oxolane derivative. One common method is the reaction of 3-(tert-Butoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxolane ring, followed by iodination under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butoxy)-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-(tert-Butoxy)-4-azidooxolane or 3-(tert-Butoxy)-4-thiooxolane.
Oxidation: Formation of 3-(tert-Butoxy)-4-oxooxolane.
Reduction: Formation of 3-(tert-Butoxy)oxolane.
Aplicaciones Científicas De Investigación
3-(tert-Butoxy)-4-iodooxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxy)-4-iodooxolane involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butoxy)-4-chlorooxolane
- 3-(tert-Butoxy)-4-bromooxolane
- 3-(tert-Butoxy)-4-fluorooxolane
Uniqueness
3-(tert-Butoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications .
Propiedades
Fórmula molecular |
C8H15IO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1COCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



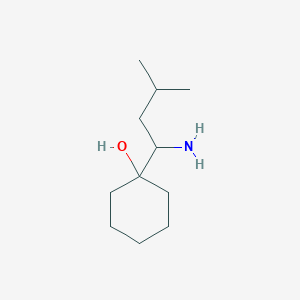
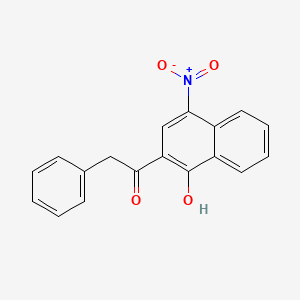
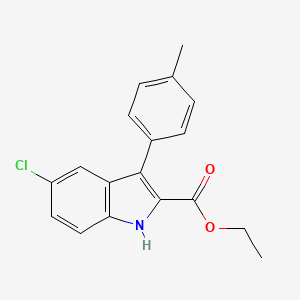
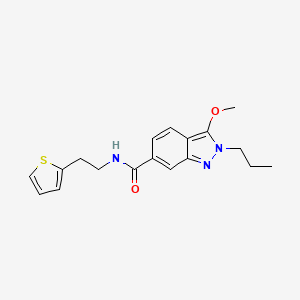
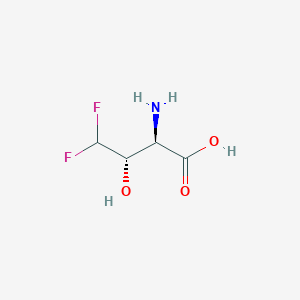
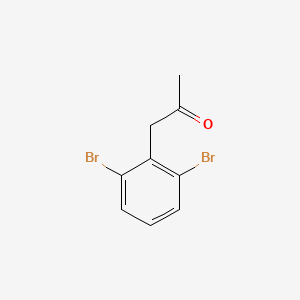
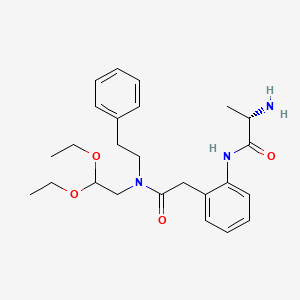
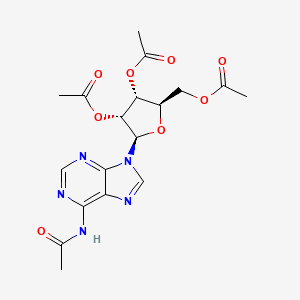
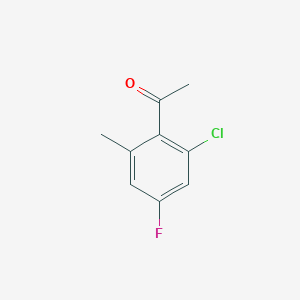

![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
